An In-depth Technical Guide to 5,7,3',4'-Tetramethoxyflavone: Natural Sources, Isolation, and Biological Activity
An In-depth Technical Guide to 5,7,3',4'-Tetramethoxyflavone: Natural Sources, Isolation, and Biological Activity
Introduction
5,7,3',4'-Tetramethoxyflavone (TMF), also known as 5,7,3',4'-tetramethyl Luteolin ether, is a polymethoxyflavone (PMF) that has garnered significant interest within the scientific community.[1] PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid backbone. TMF has been isolated from various natural sources and exhibits a wide range of biological activities, including anti-inflammatory, chondroprotective, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of TMF, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways for researchers, scientists, and drug development professionals.
Natural Sources of 5,7,3',4'-Tetramethoxyflavone
5,7,3',4'-Tetramethoxyflavone is a secondary metabolite found in a variety of plant species. Its presence has been reported in the following plants, among others:
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Kaempferia parviflora (Black Ginger): This plant is a significant source of TMF, where it is one of the major methoxyflavones present.[3][4]
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Murraya paniculata (Orange Jasmine) and other Murraya species : TMF has been isolated from the leaves of this plant.[1][3]
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Citrus Species : Polymethoxyflavones are abundant in citrus fruits, and TMF has been identified in species such as Citrus sinensis (sweet orange) and Citrus reticulata (mandarin orange).[5][6]
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Boesenbergia rotunda (Chinese Ginger) : This plant is another reported source of TMF.[6][7]
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Piper porphyrophyllum : TMF has been isolated from this species.[3]
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Artemisia monosperma : This aromatic shrub has also been identified as a source of TMF.[8]
Isolation and Purification of 5,7,3',4'-Tetramethoxyflavone
The isolation and purification of TMF from its natural sources typically involve solvent extraction followed by chromatographic separation. The moderately polar nature of TMF allows for effective purification using normal-phase and reverse-phase chromatography.[9]
General Experimental Workflow
The general workflow for the isolation and purification of 5,7,3',4'-Tetramethoxyflavone from a plant source is depicted below.
Caption: Figure 1: General Workflow for TMF Isolation.
Detailed Experimental Protocols
1. Extraction from Kaempferia parviflora Rhizomes
This protocol is based on methodologies described for the extraction of methoxyflavones from K. parviflora.
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Plant Material Preparation : Dried rhizomes of K. parviflora are pulverized into a fine powder.
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Extraction : The powdered rhizomes are exhaustively extracted with 95% ethanol using a Soxhlet apparatus.[10] Alternatively, maceration with increasing concentrations of ethanol (from 25% to 95% v/v) can be employed, with 95% ethanol yielding the highest content of methoxyflavones.[11]
-
Concentration : The ethanolic extract is filtered and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[10]
-
Purification :
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[9]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of TMF.
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Fractions containing TMF are pooled and concentrated.
-
Further purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or recrystallization to obtain pure 5,7,3',4'-Tetramethoxyflavone.
-
2. Isolation from Artemisia monosperma
This protocol is adapted from the flavonoid isolation from A. monosperma.[8]
-
Plant Material Preparation : Air-dried aerial parts of A. monosperma are used.
-
Initial Extraction : The dried plant material (e.g., 7.0 kg) is first immersed in petroleum ether at room temperature for several days to remove lipids.[8]
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Methanolic Extraction : The defatted plant material is then extracted with methanol.
-
Purification :
-
The methanolic extract is selected for the isolation of flavonoids.[8]
-
Column chromatography and thin-layer chromatography are used for the separation and isolation of individual flavones.[8]
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The chemical structures of the isolated compounds are determined using spectroscopic methods such as UV, mass spectrometry, and NMR.[8]
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Quantitative Data
The yield of 5,7,3',4'-Tetramethoxyflavone and its biological activity can vary depending on the natural source and the extraction method employed. The following table summarizes some of the available quantitative data.
| Natural Source | Extraction/Assay Method | Parameter | Value | Reference |
| Kaempferia parviflora | Ethanolic Extraction | Yield of 5,7-dimethoxyflavone | 2.15 ± 0.64 g/100 g dry rhizomes | [10] |
| Kaempferia parviflora | - | Antiplasmodial activity (IC₅₀) | 4.06 µg/mL | [3] |
| In vitro | MRP1 Inhibition Assay | IC₅₀ | 7.9 µM | [1] |
| In vitro | MRP2 Inhibition Assay | IC₅₀ | >50 µM | [1] |
| In vitro | Anti-melanogenic activity | - | Active | [1] |
| In vivo (Rat model) | Oral administration (50 mg/kg) | Cmax | 0.79 ± 0.30 µg/ml | [3] |
| In vivo (Rat model) | Oral administration (50 mg/kg) | Tmax | 190.34 ± 24.50 min | [3] |
| In vivo (Rat model) | Oral administration (50 mg/kg) | T₁/₂ | 273.76 ± 90.23 min | [3] |
Biological Activity and Signaling Pathways
5,7,3',4'-Tetramethoxyflavone has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.
Chondroprotective Effects in Osteoarthritis
TMF exhibits chondroprotective activity by targeting the β-catenin and EP/cAMP/PKA signaling pathways.[2][12] In osteoarthritis models, TMF counteracts the effects of prostaglandin E2 (PGE2), which promotes chondrocyte apoptosis.[12]
Caption: Figure 2: Chondroprotective Signaling of TMF.
Anti-Fibrotic Effects in Pulmonary Fibrosis
TMF has demonstrated potential in treating pulmonary fibrosis by inhibiting the activation of myofibroblasts induced by transforming growth factor-β1 (TGF-β1).[13] This is achieved by suppressing both Smad and non-Smad signaling pathways.[13]
Caption: Figure 3: Anti-Fibrotic Signaling of TMF.
Anti-Inflammatory Activity
TMF demonstrates anti-inflammatory properties by inhibiting the release of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophages.[1] It also reduces the levels of inflammatory cytokines such as IL-1β and TNF-α in vivo.[1]
Caption: Figure 4: Anti-Inflammatory Action of TMF.
Conclusion
5,7,3',4'-Tetramethoxyflavone is a promising natural compound with a diverse range of biological activities. Its presence in various edible and medicinal plants, coupled with established methods for its isolation and purification, makes it an attractive candidate for further research and development. The elucidation of its mechanisms of action through various signaling pathways, particularly in the contexts of osteoarthritis, pulmonary fibrosis, and inflammation, provides a solid foundation for its potential therapeutic applications. This guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this multifaceted flavonoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,3',4'-Tetramethoxyflavone | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NP-MRD: Showing NP-Card for 5-Hydroxy-3, 7,3',4'-tetramethoxyflavone (NP0043818) [np-mrd.org]
- 8. phcogj.com [phcogj.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5,7,3',4'-Tetramethoxyflavone suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
